4'-Fluoro-3-(4-methylphenyl)propiophenone
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Overview
Description
4’-Fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15FO and a molecular weight of 242.29 g/mol. It is characterized by a propiophenone structure with a fluorine atom at the 4th position and a methyl group at the 3rd position of the phenyl ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluorobenzoyl chloride and 4-methylacetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, usually in a solvent like dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 4’-Fluoro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4’-fluoro-3-(4-methylphenyl)benzoic acid.
Reduction: Formation of 4’-fluoro-3-(4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The fluorine atom enhances its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the fluorine atom.
4’-Fluoroacetophenone: Contains a fluorine atom but lacks the methyl group on the phenyl ring.
Uniqueness
4’-Fluoro-3-(4-methylphenyl)propiophenone is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIAAMBWBTZRTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644125 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56201-96-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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